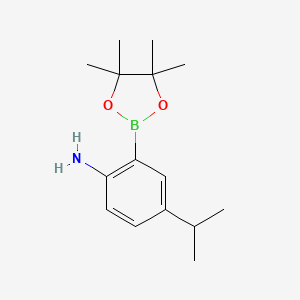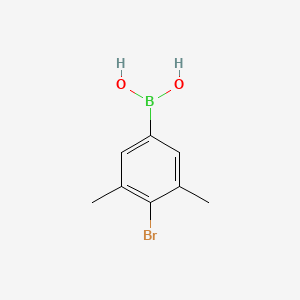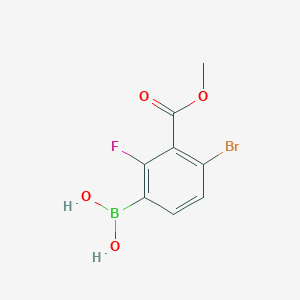
2-Methyl-5-propoxyphenylboronic acid
Descripción general
Descripción
2-Methyl-5-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H15BO3 . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
Mecanismo De Acción
Target of Action
2-Methyl-5-propoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . Therefore, the primary targets of this compound are likely the reactants involved in these SM cross-coupling reactions .
Mode of Action
In SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . Therefore, this compound, as an organoboron compound, likely participates in the transmetalation step of the SM cross-coupling reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the SM cross-coupling reactions . These reactions are used to form carbon–carbon bonds, which are fundamental in organic synthesis and are involved in the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that organoboron compounds are generally stable, readily prepared, and environmentally benign . These properties might influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially leading to good bioavailability.
Result of Action
The result of the action of this compound is the formation of carbon–carbon bonds via SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of some phenylboronic esters, which are similar to this compound, is known to be influenced by the pH of the environment . Additionally, the compound’s stability might be affected by temperature, as suggested by its storage temperature of 2-8°C .
Análisis Bioquímico
Biochemical Properties
Boronic acids and their esters are known to be involved in various biochemical reactions . They can form reversible covalent complexes with biomolecules containing diols, such as carbohydrates and glycoproteins . This property allows them to interact with various enzymes and proteins in the body.
Cellular Effects
The specific cellular effects of 2-Methyl-5-propoxyphenylboronic acid are currently unknown due to the lack of research data. Boronic acids and their derivatives have been shown to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids and their esters are generally stable in dry conditions but can hydrolyze in the presence of water .
Metabolic Pathways
Boronic acids are known to participate in various biochemical reactions, suggesting that they may interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to be able to cross cell membranes, suggesting that they may be distributed throughout the body .
Subcellular Localization
Boronic acids are small molecules that can diffuse freely across cell membranes, suggesting that they may be found in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propoxyphenylboronic acid typically involves the reaction of 2-Methyl-5-propoxyphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 2-Methyl-5-propoxyphenylboronic acid. It undergoes cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Reduction: The compound can undergo reduction reactions to form corresponding boronate esters.
Common Reagents and Conditions:
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4)
Solvents: Tetrahydrofuran (THF), ethanol, or water
Bases: Potassium carbonate, sodium hydroxide
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation reactions
Boronate Esters: Formed through reduction reactions
Aplicaciones Científicas De Investigación
Chemistry: 2-Methyl-5-propoxyphenylboronic acid is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Boronic acid derivatives, including this compound, are investigated for their potential use in drug development, particularly as proteasome inhibitors for cancer therapy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 5-Methyl-2-propoxyphenylboronic acid
Uniqueness: 2-Methyl-5-propoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the propoxy group can enhance its solubility and stability compared to other boronic acids.
Propiedades
IUPAC Name |
(2-methyl-5-propoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7,12-13H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGHFUHZRWCYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260689 | |
| Record name | Boronic acid, B-(2-methyl-5-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-64-2 | |
| Record name | Boronic acid, B-(2-methyl-5-propoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-methyl-5-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















